molecular formula C12H15NO3 B1628614 Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 220120-58-1

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1628614
CAS No.: 220120-58-1
M. Wt: 221.25 g/mol
InChI Key: NTHSJGDRGIEPKD-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of 8-methyl-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester under acidic conditions. The reaction can be carried out using strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process that includes the initial formation of the benzoxazine ring followed by esterification. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is similar to other benzoxazine derivatives, such as Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and Ethyl 3,4-dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylate

Properties

IUPAC Name

ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)10-7-13-9-6-4-5-8(2)11(9)16-10/h4-6,10,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHSJGDRGIEPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC(=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596276
Record name Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220120-58-1
Record name Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 3
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 4
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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